7-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)heptanoato de 2,5-dioxopirrolidin-1-il

Descripción general

Descripción

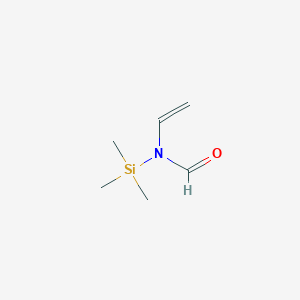

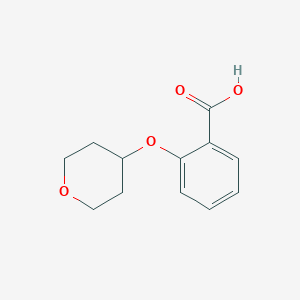

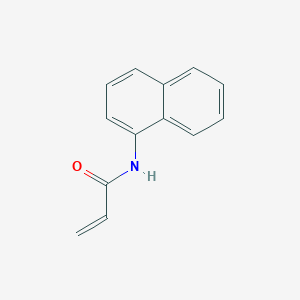

Compounds similar to “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are often used as linkers in bioconjugation applications . They typically contain an NHS ester and a maleimide . The NHS group can be easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker used to label reduced cysteines in proteins .

Synthesis Analysis

While specific synthesis methods for “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are not available, similar compounds have been synthesized using optimized coupling reactions .Molecular Structure Analysis

The molecular structure of such compounds typically includes an NHS ester and a maleimide . These functional groups allow the compound to react with amine-containing molecules and reduced cysteines in proteins, respectively .Chemical Reactions Analysis

As mentioned earlier, the NHS group in these compounds can react with amine-containing molecules, and the maleimide group can react with reduced cysteines in proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, “2,5-dioxopyrrolidin-1-yl 1- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate” has a molecular weight of 513.5 .Aplicaciones Científicas De Investigación

Investigación anticonvulsiva

Este compuesto se ha utilizado en la búsqueda de nuevos anticonvulsivos . Se ha aplicado en una reacción de acoplamiento optimizada que produce varios compuestos híbridos que mostraron actividad de amplio espectro en modelos de convulsiones animales ampliamente aceptados, a saber, la prueba de electrochoque máximo (MES) y el modelo de convulsiones psicomotor de 6 Hz (32 mA) en ratones .

Manejo del dolor

Los medicamentos anticonvulsivos a menudo muestran actividad en modelos de dolor, y este compuesto ha demostrado ser efectivo en la prueba de formalina del dolor tónico, el modelo de dolor inducido por capsaicina y el modelo de dolor neuropático inducido por oxaliplatino (OXPT) en ratones .

Inhibición de las corrientes de calcio

Los estudios han demostrado que el mecanismo de acción más plausible de este compuesto implica la inhibición de las corrientes de calcio mediadas por los canales Cav 1.2 (tipo L) .

Estabilidad metabólica

Este compuesto ha revelado una alta estabilidad metabólica en microsomas de hígado humano .

Hepatotoxicidad insignificante

El compuesto ha mostrado una hepatotoxicidad insignificante, lo cual es un factor importante en el desarrollo de medicamentos .

Inhibición de las isoformas del citocromo P450

Tiene una inhibición relativamente débil de las isoformas CYP3A4, CYP2D6 y CYP2C9 del citocromo P450, en comparación con los compuestos de referencia .

Uso en conjugados de fármacos con anticuerpos

El 2,5-dioxopirrolidin-1-il 3- (2- (3- (2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)propanamido)etoxi)propanoato se puede utilizar como nuevos conjugados de fármacos con anticuerpos .

Protección de aminoácidos

El compuesto se puede utilizar como un reactivo más conveniente y suave que el carbonoclohidrato de bencilo en la protección de aminoácidos .

Mecanismo De Acción

Target of Action

The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .

Mode of Action

The compound acts as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This modification can alter the function of the protein, potentially leading to changes in cellular processes.

Biochemical Pathways

For instance, it has been shown to enhance cell-specific productivity in certain contexts .

Pharmacokinetics

It has been noted that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, potentially leading to sustained effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a protein crosslinker. By modifying lysine residues on proteins, it could potentially alter protein function, disrupt protein-protein interactions, or impact protein stability. In one study, it was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could impact the compound’s ability to react with proteins Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s activity

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJQSYICCJSBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616574 | |

| Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724721-93-1 | |

| Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)